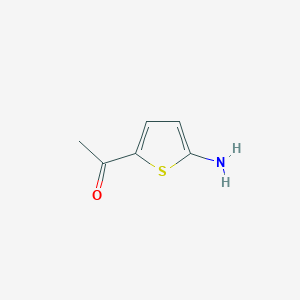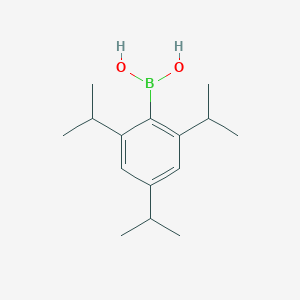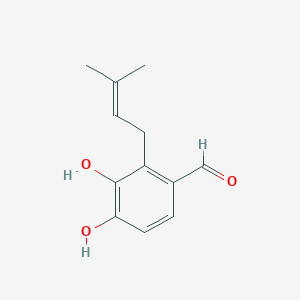
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde, also known as DMBA, is a natural compound found in various plants. It is a member of the class of compounds known as phenylpropanoids. DMBA has been studied for its potential applications in various scientific fields, including medicine, agriculture, and biotechnology. In
Applications De Recherche Scientifique
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been studied for its potential applications in various scientific fields, including medicine, agriculture, and biotechnology. In medicine, 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a natural preservative in food and cosmetics. In agriculture, 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been shown to have insecticidal and antifungal properties. It has also been studied for its potential use as a plant growth regulator. In biotechnology, 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been studied for its potential use in the synthesis of various chemicals and materials.
Mécanisme D'action
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde exerts its effects through various mechanisms, including scavenging of reactive oxygen species, inhibition of inflammatory pathways, and modulation of cell signaling pathways. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. It has also been shown to induce apoptosis in cancer cells, which may make it a potential therapeutic agent for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has several advantages for lab experiments, including its natural origin, low toxicity, and versatility in various scientific fields. However, its low solubility in water and limited availability may be limitations for some experiments.
Orientations Futures
There are several future directions for research on 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde. One potential direction is the development of 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde-based therapeutics for various diseases, including cancer and neurodegenerative diseases. Another potential direction is the use of 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde as a natural preservative in food and cosmetics. Additionally, further research is needed to understand the mechanisms of action of 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde and its potential applications in agriculture and biotechnology.
In conclusion, 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde is a natural compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde in various scientific fields.
Méthodes De Synthèse
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method of synthesis involves the use of vanillin and isoeugenol as starting materials. The reaction is catalyzed by an enzyme called vanillin synthase, which converts the starting materials into 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde.
Propriétés
Numéro CAS |
157027-24-2 |
|---|---|
Nom du produit |
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde |
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3,4-dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C12H14O3/c1-8(2)3-5-10-9(7-13)4-6-11(14)12(10)15/h3-4,6-7,14-15H,5H2,1-2H3 |
Clé InChI |
ZKLYMLFAUVXDNW-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1O)O)C=O)C |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1O)O)C=O)C |
Synonymes |
Benzaldehyde, 3,4-dihydroxy-2-(3-methyl-2-butenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



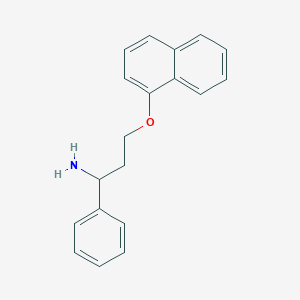
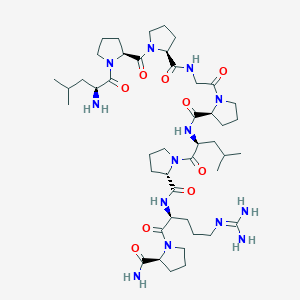
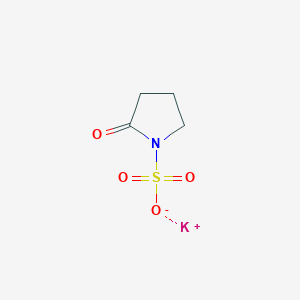
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)

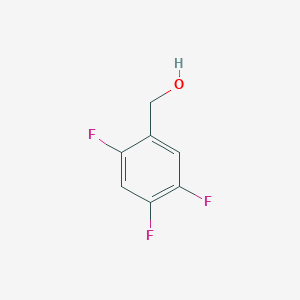
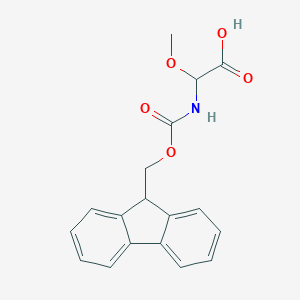
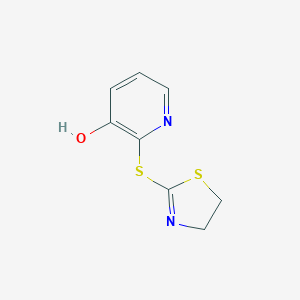
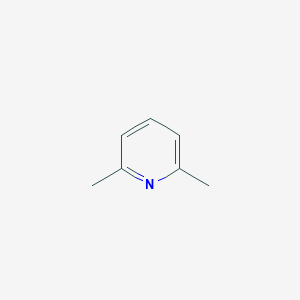
![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)

